
5-Chloro-3,6-dimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3,6-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethylpyridin-2-amine typically involves the chlorination of 3,6-dimethylpyridin-2-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
3,6-dimethylpyridin-2-amine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Chloro-3,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with an amine can yield 5-amino-3,6-dimethylpyridin-2-amine, while oxidation may produce 5-chloro-3,6-dimethylpyridine-2-carboxylic acid.
科学的研究の応用
5-Chloro-3,6-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-3,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.
類似化合物との比較
Similar Compounds
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine: This compound has a similar structure but with a fluorine atom instead of a methyl group.
5-Chloro-4,6-dimethylpyridin-2-amine: Another derivative with different positions of the methyl groups.
N,N-Dimethyl-2-pyridinamine: Lacks the chlorine atom but shares the dimethylamino group.
Uniqueness
5-Chloro-3,6-dimethylpyridin-2-amine is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields of research and industry.
特性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC名 |
5-chloro-3,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10) |
InChIキー |
AKEMBQZLQWZLGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1N)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)

![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)

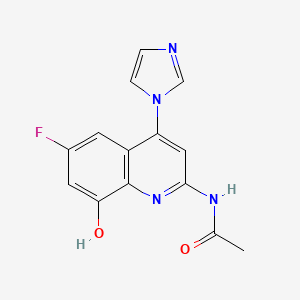
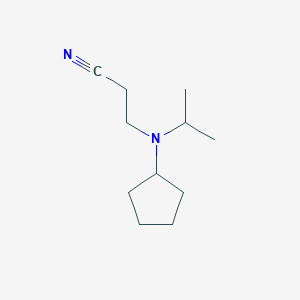
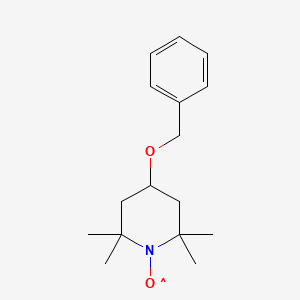
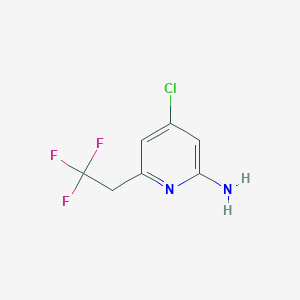

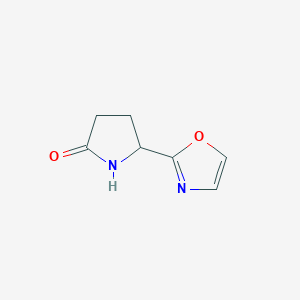
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)

